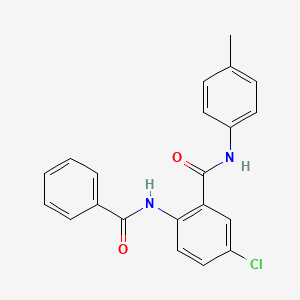![molecular formula C20H26N2O2 B11670248 2,5-dimethyl-N'-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide](/img/structure/B11670248.png)
2,5-dimethyl-N'-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide is an organic compound that belongs to the class of furohydrazides This compound is characterized by a furan ring substituted with a hydrazide group, which is further modified with a pentylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-pentylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation or extraction to isolate the desired product.
化学反応の分析
Types of Reactions
2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The furan ring and the hydrazide group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce amines.
科学的研究の応用
2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological processes. The furan ring and the pentylphenyl group contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2,5-dimethyl-N’-[(E)-1-(4-pyridinyl)ethylidene]-3-furohydrazide
- 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide
- 2,5-dimethyl-N’-[(E)-1-(4-morpholinyl)phenyl]ethylidene-3-furohydrazide
Uniqueness
2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide is unique due to the presence of the pentylphenyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.
特性
分子式 |
C20H26N2O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2,5-dimethyl-N-[(E)-1-(4-pentylphenyl)ethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-5-6-7-8-17-9-11-18(12-10-17)15(3)21-22-20(23)19-13-14(2)24-16(19)4/h9-13H,5-8H2,1-4H3,(H,22,23)/b21-15+ |
InChIキー |
RAZUGBHKWRRNIV-RCCKNPSSSA-N |
異性体SMILES |
CCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC(=C2)C)C)/C |
正規SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11670166.png)
![2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11670175.png)
![ethyl 4-(4-bromophenyl)-2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)thiophene-3-carboxylate](/img/structure/B11670182.png)
![6-Amino-3-methyl-1-(4-methylphenyl)-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670183.png)
![4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11670184.png)
![(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670192.png)

![6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one](/img/structure/B11670205.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11670214.png)
![((5E)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11670219.png)
![2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate](/img/structure/B11670228.png)
![ethyl (2Z)-2-(4-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670235.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670242.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11670244.png)
